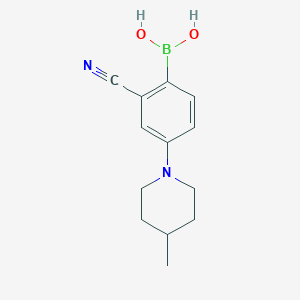
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Imidazole Substitution: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the imidazole acts as a nucleophile.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyridine ring or the imidazole ring, potentially leading to the formation of dihydropyridine or dihydroimidazole derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Boronic esters, borates.
Reduction: Dihydropyridine, dihydroimidazole derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors that interact with boronic acids.
Materials Science: The compound can be used in the development of advanced materials, including polymers and catalysts.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: The boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid depends on its application:
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity.
Protein Interaction: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)methanol
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)amine
- (5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)thiol
Uniqueness
(5-Chloro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with enzymes or proteins.
Eigenschaften
Molekularformel |
C8H7BClN3O2 |
|---|---|
Molekulargewicht |
223.42 g/mol |
IUPAC-Name |
(5-chloro-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BClN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5,14-15H |
InChI-Schlüssel |
ZSCTVLYZQYZKMW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)N2C=CN=C2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


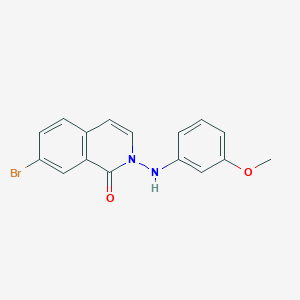
![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
![{4-[Butyl(ethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14070835.png)
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
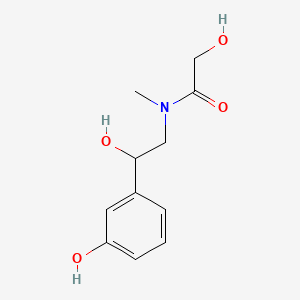
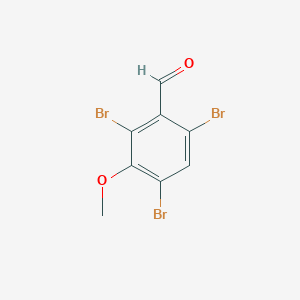
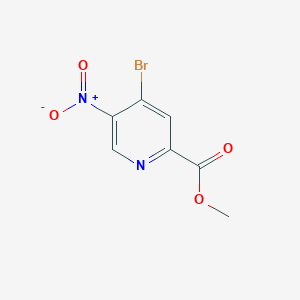
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
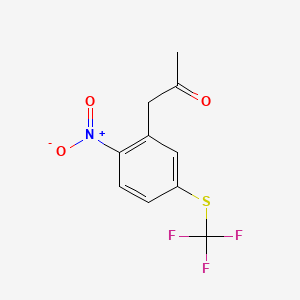

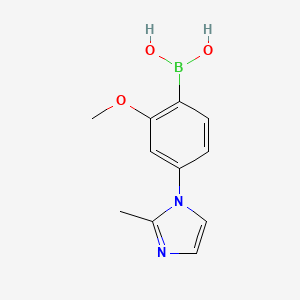
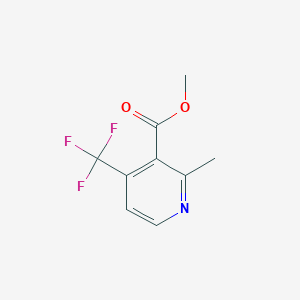
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
